molecular formula C23H25ClN2O4 B7743936 Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate

Cat. No.: B7743936
M. Wt: 428.9 g/mol
InChI Key: JJQNNVUYZNEBIS-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Amidation: The amino group is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with 2-(3,4-dimethoxyphenyl)ethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines, alcohols.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Pharmacology: The compound is studied for its potential anti-inflammatory and antimicrobial properties.

    Biochemistry: It is used as a probe to study enzyme interactions and protein-ligand binding.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication. Additionally, it may interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

    Mefloquine: Used for the treatment and prevention of malaria, sharing the quinoline scaffold.

Uniqueness

Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. The presence of the 3,4-dimethoxyphenyl group and the ethyl ester moiety contributes to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4/c1-5-30-23(27)17-13-26-21-14(2)18(24)8-7-16(21)22(17)25-11-10-15-6-9-19(28-3)20(12-15)29-4/h6-9,12-13H,5,10-11H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQNNVUYZNEBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCC3=CC(=C(C=C3)OC)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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